molecular formula C9H9NOS2 B13325371 6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one

6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B13325371
M. Wt: 211.3 g/mol
InChI Key: PIEYDXRGRMYIDY-UHFFFAOYSA-N
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Description

6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-(benzo[b][1,4]thiazin-3-ylidene)acetate with methylthio-containing reagents . The reaction is often carried out in refluxing acetic acid or a mixture of acetic acid and acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazine ring can be reduced under specific conditions to yield dihydrothiazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the aggregation of human platelets or act as an antagonist to specific receptors .

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the methylthio group, which may result in different chemical and biological properties.

    6-(Methylthio)-2H-benzo[b][1,4]thiazine: Similar structure but different oxidation state, leading to variations in reactivity and applications.

    2-(Methylthio)-1,4-benzothiazine: Another related compound with potential differences in biological activity.

Uniqueness

6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of both the thiazine ring and the methylthio group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

6-methylsulfanyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H9NOS2/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11)

InChI Key

PIEYDXRGRMYIDY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)SCC(=O)N2

Origin of Product

United States

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